molecular formula C19H14FN3OS B2906344 5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941897-35-4

5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

货号: B2906344
CAS 编号: 941897-35-4
分子量: 351.4
InChI 键: JDYHTXKIEQCJET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-35-4) is a synthetic thiazolo[4,5-d]pyridazinone derivative of significant interest in pharmacological research, particularly in oncology. The compound is characterized by a 3-fluorobenzyl group at the N5 position, a methyl group at the C2 position, and a phenyl group at the C7 position. The fluorine atom on the benzyl group is a strategic modification that enhances metabolic stability and influences lipophilicity, thereby optimizing the compound's pharmacokinetic properties . This compound has demonstrated notable biological activity in research settings. Its primary mechanism of action is associated with the inhibition of the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell cycle progression, protein synthesis, and cell survival. By targeting PI3Kα, this compound disrupts this pathway, leading to reduced proliferation and induced cell death in cancer cells . Research on related thiazolopyridazine compounds has shown promising cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), underscoring the therapeutic potential of this chemical class . Furthermore, structural analogues within the thiazolo[4,5-d]pyridazine family have also been investigated for their in vivo analgesic and anti-inflammatory activities, suggesting a broader scope of application in biomedical research . This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

属性

IUPAC Name

5-[(3-fluorophenyl)methyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-12-21-17-18(25-12)16(14-7-3-2-4-8-14)22-23(19(17)24)11-13-6-5-9-15(20)10-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYHTXKIEQCJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a member of the thiazolo[4,5-d]pyridazine family, which has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to synthesize existing research findings on the biological activity of this compound, providing insights into its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of thiazolo[4,5-d]pyridazine derivatives typically involves multi-step chemical reactions that include cyclization processes. The structural characterization is often confirmed through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, derivatives with similar thiazolo structures have demonstrated significant anticancer activity in various cell lines, indicating the importance of specific substituents on the thiazole ring for enhancing biological efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo derivatives. For example, compounds structurally related to This compound have shown promising results in inhibiting the proliferation of various cancer cell lines. The National Cancer Institute's screening program has identified several thiazolo compounds as having significant cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma) .

Compound NameCell Line TestedIC50 (μM)Activity
This compoundMCF-70.15High
7-Chloro-3-phenyl-thiazolo[4,5-d]pyrimidineDU1450.05Very High
3-(4-Fluorophenyl)-2-thioxo-thiazolo[4,5-d]pyrimidineA3750.10High

The proposed mechanisms by which these compounds exert their anticancer effects include the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that these compounds may interact with topoisomerases or affect DNA replication processes, leading to increased cell death in neoplastic cells .

Antimicrobial Activity

In addition to anticancer properties, thiazolo derivatives have demonstrated antibacterial activity against a range of pathogens. For instance, some compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range . The introduction of fluorine substituents has been correlated with enhanced antimicrobial potency.

Bacterial StrainMIC (μg/mL)Activity
Staphylococcus aureus0.01High
Escherichia coli0.05Moderate
Streptococcus pneumoniae0.03High

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural features:

  • Fluorobenzyl Group : Enhances lipophilicity and potentially increases membrane permeability.
  • Thiazole Core : Essential for interaction with biological targets such as enzymes and receptors.
  • Methyl Substituent : May influence the electronic properties and steric hindrance affecting binding affinity.

Research indicates that modifications to these groups can significantly alter the biological activity and selectivity of the compounds .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazolo derivatives in vivo:

  • Xenograft Models : In animal models bearing human tumor xenografts, compounds similar to This compound showed reduced tumor growth rates compared to controls.
  • Combination Therapy : Some studies explored the synergistic effects when combined with traditional chemotherapeutics, suggesting enhanced efficacy and reduced side effects.

相似化合物的比较

Structural Analogues in the Thiazolo[4,5-d]Pyridazin-4(5H)-One Family

Key Observations:

N5 Position: The 3-fluorobenzyl group introduces electron-withdrawing effects, which may enhance metabolic stability compared to non-fluorinated analogs (e.g., phenethyl in ) . C7 Position: Phenyl groups are common across active analogs; substitution with ethylphenyl () or furyl () modulates lipophilicity and activity .

Biological Activity Trends: Analogs with pyrrolidinyl at C2 () show notable analgesic effects in vivo (e.g., 77% yield compound 10а in reduced writhing in mice) . Dual COX-2/5-LOX inhibitors in the isoxazolo[4,5-d]pyridazin-4(5H)-one family () highlight the scaffold’s versatility for anti-inflammatory activity, though thiazolo derivatives are less explored in this context .

Crystallographic and Physicochemical Properties :

  • The planar fused-ring system () is conserved across derivatives, facilitating π-π stacking in enzyme binding pockets. Hydrogen bonding (e.g., N–H⋯O interactions in ) may enhance crystal packing and stability .

Comparison with Isoxazolo[4,5-d]Pyridazin-4(5H)-One Derivatives

Table 2: Cross-Class Activity Comparison
Compound Class Key Substituents IC50 (COX-2/5-LOX) Analgesic Activity (Hot-Plate Test) Reference
Isoxazolo[4,5-d]pyridazin-4(5H)-ones N-Acylhydrazone/1,3,4-thiadiazole COX-2: 2.1–10.9 µM; 5-LOX: 6.3–63.5 µM Comparable to morphine (e.g., compound 28 )
Thiazolo[4,5-d]pyridazin-4(5H)-ones Pyrrolidinyl/methyl/aryl Not reported 25–50% reduction in writhing (e.g., compound 10а )
Key Insights:
  • Isoxazolo derivatives exhibit superior dual COX-2/5-LOX inhibition (), while thiazolo analogs (including the target compound) are more explored for analgesic activity .
  • The 3-fluorobenzyl group in the target compound may bridge these activities by balancing lipophilicity (for membrane penetration) and electronic effects (for enzyme interaction).

常见问题

What are the established synthetic routes for 5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one, and what reaction conditions optimize yield and purity?

Answer (Methodological):
The synthesis typically involves multi-step routes starting with cyclization of precursors to form the thiazolo[4,5-d]pyridazine core. Key steps include:

  • Core formation : Cyclization of substituted pyridazine intermediates with thiazole precursors under reflux conditions (e.g., glacial acetic acid, anhydrous sodium acetate) .
  • Functionalization : Introduction of the 3-fluorobenzyl group via alkylation or nucleophilic substitution. Reaction monitoring via TLC (20% ethyl acetate/n-hexane) ensures intermediate purity .
  • Purification : Recrystallization in ethanol or chromatography (silica gel, gradient elution) improves final compound purity. Yield optimization requires precise temperature control (70–90°C) and solvent selection (e.g., DMF for solubility) .

How can researchers structurally characterize this compound and confirm its purity?

Answer (Methodological):

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm, pyridazine ring carbons at δ 150–160 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 406.12) .

What advanced strategies can be used to design derivatives for enhanced biological activity?

Answer (Methodological):

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent variation : Replace the 3-fluorobenzyl group with electron-withdrawing (e.g., Cl) or bulky groups to alter target binding .
    • Heterocycle modification : Introduce morpholine or pyrrolidine moieties (e.g., at position 2) to improve solubility and pharmacokinetics .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinase ATP-binding sites). Molecular dynamics (MD) simulations assess stability of ligand-target complexes .

How should researchers address contradictions in reported biological activity data across studies?

Answer (Methodological):

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis assays) to minimize variability .
  • Dose-Response Validation : Perform IC50/EC50 measurements in triplicate with statistical analysis (e.g., ANOVA) to confirm reproducibility .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50 values) and adjust for assay conditions (e.g., serum concentration differences) .

What analytical techniques are critical for monitoring reaction progress and intermediate stability?

Answer (Methodological):

  • Thin-Layer Chromatography (TLC) : Tracks reaction completion (e.g., silica gel plates, UV visualization at 254 nm) .
  • In-situ FTIR : Monitors carbonyl group formation (C=O stretch at ~1700 cm⁻¹) during cyclization .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC analysis identify labile intermediates (e.g., ester hydrolysis in humid conditions) .

How can researchers elucidate the mechanism of action for this compound in oncology applications?

Answer (Methodological):

  • Target Identification : Use affinity chromatography (immobilized compound) to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Pathway Analysis : RNA sequencing (RNA-seq) of treated cancer cells identifies differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
  • Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (e.g., CDK or JAK kinases) .

What experimental designs are recommended for assessing synergistic effects with other therapeutics?

Answer (Methodological):

  • Combination Index (CI) Analysis : Use the Chou-Talalay method. Treat cells with serial dilutions of the compound and a co-therapeutic (e.g., cisplatin). Calculate CI values via CompuSyn software (CI < 1 indicates synergy) .
  • Isobologram Plots : Visualize additive/synergistic interactions at fixed effect levels (e.g., IC50) .

How can researchers resolve discrepancies in solubility data reported for this compound?

Answer (Methodological):

  • Standardized Solubility Protocols : Use the shake-flask method (24 h equilibrium in PBS pH 7.4, 37°C) with HPLC quantification .
  • Co-solvent Screening : Test DMSO, PEG-400, or cyclodextrin-based formulations to improve aqueous solubility for in vivo studies .

What are the key considerations for scaling up synthesis while maintaining reproducibility?

Answer (Methodological):

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor critical parameters (e.g., reaction temperature, pH) during scale-up .
  • Design of Experiments (DoE) : Use factorial designs (e.g., 2k) to optimize variables (e.g., reagent stoichiometry, mixing speed) .

How can metabolite identification studies be conducted to evaluate pharmacokinetic properties?

Answer (Methodological):

  • In vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze via LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways using MS/MS fragmentation patterns .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。